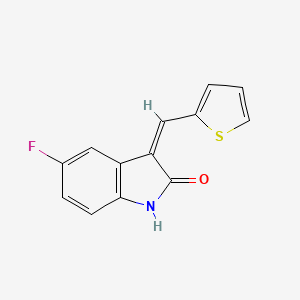

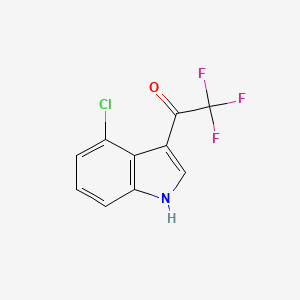

5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one

Overview

Description

5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that has been widely studied in recent years due to its potential applications in various fields. It is a synthetic compound that has several unique properties, including its ability to act as an inhibitor of certain enzymes, its high solubility in water, and its low toxicity.

Scientific Research Applications

Antitubercular Activity

5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one and related compounds have been studied for their antitubercular properties. Karthikeyan et al. (2009) synthesized a series of these compounds, finding that some had significant in vitro activity against Mycobacterium tuberculosis H37Rv and multi-drug resistant M. tuberculosis (Karthikeyan et al., 2009). Additionally, Karalı et al. (2007) synthesized derivatives of 5-fluoro-1H-indole-2,3-dione and evaluated them for antituberculosis activity, finding that some compounds exhibited significant inhibitory activity (Karalı et al., 2007).

Photophysical Behavior

The photophysical behavior of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties was studied by Garre et al. (2019). They found these compounds to be highly fluorescent with a wide range of UV-Vis spectrum absorption and strong emission (Garre et al., 2019).

Electrochemical Charge Storage

Wang et al. (2019) investigated fluoro-substituted conjugated polyindole as an electrochemical charge storage material. They developed a high-performance poly(5-fluoroindole) exhibiting high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications (Wang et al., 2019).

NIR Electrochemical Fluorescence Switching

Seo et al. (2014) utilized a polymethine dye, including a 5-fluoroindole derivative, for reversible electrochemical fluorescence switching in the near-infrared region. This property could be useful in various applications, including imaging and sensing (Seo et al., 2014).

properties

IUPAC Name |

(3Z)-5-fluoro-3-(thiophen-2-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNHUYISOKHZMF-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C3=C(C=CC(=C3)F)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(thien-2-ylmethylene)-1,3-dihydro-2H-indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)

![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)

![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)

![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)